1-萘基PP1盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of naphthalene derivatives is a topic of interest in several papers. For instance, the electrochemical polymerization of 1-(1-naphthyl)-2,5-di-2-thienyl-1H-pyrrole to produce a novel polymer with electrochromic and fluorescent properties is discussed . Another study reports the template-free synthesis of poly(1-naphthylamine) using ferric chloride as an oxidant, with the presence of hydrochloric acid influencing the morphology of the resulting polymer . Additionally, the polymerization of 1-(1-naphthyl)-1-propyne using Nb and Ta catalysts to produce a new polymer with high thermal stability is described .

Molecular Structure Analysis

The molecular structures of naphthalene derivatives are elucidated in several papers. For example, the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone reveals inter- and intramolecular hydrogen bonding and π–π stacked aromatic layers . The structure of 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone is also determined, showing a non-planar molecule with an intramolecular hydrogen bond .

Chemical Reactions Analysis

Chemical reactions involving naphthalene derivatives are explored in the context of synthesis and functionalization. The kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers, is achieved using stereoselective hydrolysis . Rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes to synthesize naphtho[1,8-bc]pyran derivatives is another example of a chemical reaction involving a naphthalene derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are characterized in several studies. The electrochromic behavior of the polymer synthesized from 1-(1-naphthyl)-2,5-di-2-thienyl-1H-pyrrole is described, with the polymer showing stable color changes in different redox states . The thermal stability and solubility of the polymer derived from 1-(1-naphthyl)-1-propyne are reported, with the polymer being able to form a free-standing film . The photochemical and electrochemical properties of naphthalene and perylene-containing polymers are also investigated, revealing good solubility and thermal stability .

科学研究应用

催化和合成

1-萘胺,作为1-萘基PP1盐酸盐的结构组分,已被用于合成各种化合物。例如,它参与了用于酮还原的夹式4-官能化2-氨甲基苯并[h]喹啉钌催化剂的制备(Facchetti et al., 2016)。这些催化剂在有机合成和工业过程中有应用。

腐蚀抑制

研究表明,从萘胺衍生的聚(萘胺-甲醛)可作为钢铁在盐酸溶液中的有效腐蚀抑制剂(Norouzi, Yousefi, & Nami, 2016)。这对材料科学和工程学具有重要意义,特别是在保护金属免受腐蚀环境的影响方面。

聚合物科学

在聚合物科学中,1-萘胺,作为1-萘基PP1盐酸盐的关键组分,已被用于合成和研究各种聚合物。例如,研究了掺杂剂对聚(1-萘胺)纳米结构形态的影响,揭示了该材料的结构和性质的见解(Riaz, Ahmad, & Ashraf, 2007)。

电化学应用

涉及1-萘胺的电聚合研究已被进行,以了解在这一过程中形成的聚合物膜的结构。这些研究在电化学和材料科学中具有重要意义,特别是在涂层和电子器件应用方面(Huang, Li, Lin, & Yu, 1995)。

环境修复

利用1-萘胺衍生物进行增强1-萘酚合成的酶的定向进化,在环境修复中具有重要意义。这包括在地下水中降解氯乙烯等污染物(Canada, Iwashita, Shim, & Wood, 2002)。

作用机制

Target of Action

1-Naphthyl PP1 hydrochloride is a selective inhibitor of the Src family of kinases . The primary targets of this compound include v-Src, c-Fyn, c-Abl, CDK2, and CAMK II . These kinases play crucial roles in various cellular processes, including cell division, signal transduction, and the regulation of gene expression .

Mode of Action

1-Naphthyl PP1 hydrochloride interacts with its targets by binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity . This compound was developed to optimally inhibit v-Src-as1, a mutated form of v-Src, preferentially over the wild-type kinase .

Biochemical Pathways

The inhibition of these kinases by 1-Naphthyl PP1 hydrochloride affects various biochemical pathways. For instance, the inhibition of CDK2 can lead to cell cycle arrest, while the inhibition of CAMK II can affect calcium signaling . The exact downstream effects can vary depending on the specific cellular context.

Pharmacokinetics

It is known that this compound is cell-permeable , which suggests that it can readily cross cell membranes to reach its intracellular targets.

Result of Action

The inhibition of Src family kinases by 1-Naphthyl PP1 hydrochloride can lead to various molecular and cellular effects. For example, it can block cell proliferation by inducing G2/M arrest . The specific effects can depend on the particular kinases that are inhibited and the specific cellular context.

安全和危害

1-Naphthyl PP1 hydrochloride is toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or inhalation, or contact with skin or eyes, appropriate first aid measures should be taken .

属性

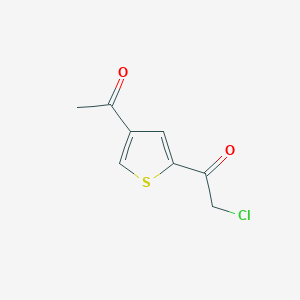

IUPAC Name |

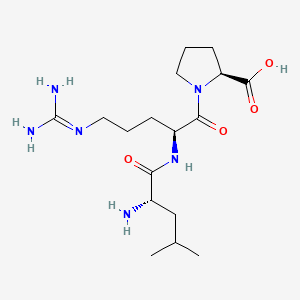

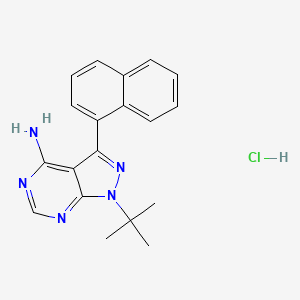

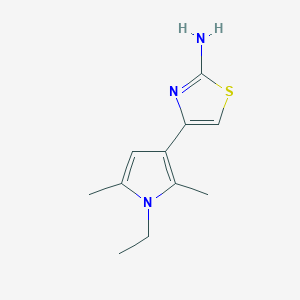

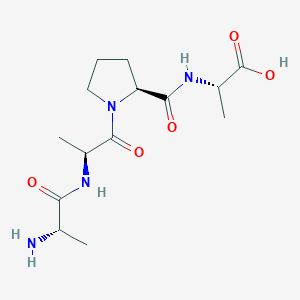

1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5.ClH/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14;/h4-11H,1-3H3,(H2,20,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLRSYUALPIALU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthyl PP1 hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid](/img/structure/B1336374.png)

![Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1336403.png)